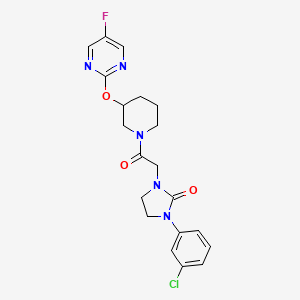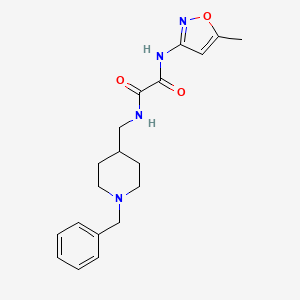
(Z)-3-methyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3-methyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a chemical compound that belongs to a class of compounds known as acrylonitrile derivatives . It is synthesized from 2-morpholinoquinolin-3-carboxaldehydes and 2-cyanomethylbenzimidazoles .
Synthesis Analysis
The compound is synthesized by a base-catalysed condensation reaction of 2-morpholinoquinolin-3-carboxaldehydes and 2-cyanomethylbenzimidazoles . The C—C double bond in the acrylonitrile moiety is then reduced in a regiospecific manner to afford the final product .Chemical Reactions Analysis
The synthesis of this compound involves a condensation reaction followed by a reduction . The reactions are classified according to the reactivity of the chlorine atom and aldehydic group .Applications De Recherche Scientifique
Antimicrobial, Anticancer, and Antidiabetic Agents
2,4‐Thiazolidinediones (2,4‐TZD), known as glitazones, are recognized for their wide range of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. Structural modifications at the 2,4‐TZD nucleus, particularly at the N‐3 and C‐5 positions, have led to the development of various lead molecules against clinical disorders. These modifications aim to enhance the biological activity and therapeutic potential of TZD-based compounds. The review by Singh et al. (2022) emphasizes the recent advancements in TZD derivatives as promising agents in treating life-threatening ailments, highlighting the importance of structural exploitation for novel drug development (Singh et al., 2022).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives have been identified for their therapeutic potential across a range of diseases, including cancer and central nervous system (CNS) disorders. Singh and Shah (2017) reviewed patents on THIQ derivatives, underscoring their success in drug discovery, especially for cancer and CNS ailments. The US FDA's approval of trabectedin for soft tissue sarcomas marks a milestone in anticancer drug development, demonstrating THIQs' role in therapeutic applications (Singh & Shah, 2017).
PTP 1B Inhibitors for T2DM Management
The TZD scaffold has been explored for its potential in treating Type 2 Diabetes Mellitus (T2DM) through the inhibition of Protein Tyrosine Phosphatase 1B (PTP 1B), a negative regulator of the insulin signaling cascade. Verma et al. (2019) focused on the structural amendments in the TZD scaffold to design potent PTP 1B inhibitors, offering insights into the structure-activity relationships (SAR) and pharmacophoric features essential for optimizing new inhibitors (Verma et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-3-methyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-20-17(22)15(25-18(20)24)11-13-10-12-4-2-3-5-14(12)19-16(13)21-6-8-23-9-7-21/h2-5,10-11H,6-9H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOPDQCYOLJJEZ-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-methyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2813576.png)


![4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813581.png)
![5-(2-Methoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2813582.png)


![5,5,7,7-Tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2813586.png)
![[1-[2-[Methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl] N,N-dimethylcarbamate](/img/structure/B2813587.png)
